molecular formula C21H40BrNO11 B606379 Bromoacetamido-PEG8-acid CAS No. 1698019-89-4

Bromoacetamido-PEG8-acid

Cat. No. B606379
M. Wt: 562.45
InChI Key: KLVSMPBQYRYTMJ-UHFFFAOYSA-N
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Description

Bromoacetamido-PEG8-acid is a PEG derivative containing a bromide group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .


Synthesis Analysis

Bromoacetamido-PEG8-acid can be used in the synthesis of a series of PROTACs . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .


Molecular Structure Analysis

The molecular formula of Bromoacetamido-PEG8-acid is C21H40BrNO11 . It has a molecular weight of 562.5 g/mol .


Chemical Reactions Analysis

The bromide (Br) in Bromoacetamido-PEG8-acid is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .


Physical And Chemical Properties Analysis

Bromoacetamido-PEG8-acid has a molecular weight of 562.5 g/mol . It is a PEG derivative containing a bromide group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

Synthesis and Characterization in Biomaterials

Bromoacetamido-PEG8-acid and its derivatives are used in the synthesis of extracellular matrix hydrogels for applications in three-dimensional cell culture, wound repair, and tissue engineering. A study by Vanderhooft, Mann, and Prestwich (2007) in "Biomacromolecules" explored the reactivity of different PEG derivatives for cross-linking in biocompatible materials, demonstrating their potential in biomedical applications (Vanderhooft et al., 2007).

Effect on Allergic Response in Nanotechnology

Research in "Nanoscale" by Cheung et al. (2012) investigated the impact of CTAB or PEG-coated gold-nanorods on non-IgE mediated allergic response, highlighting the role of PEG derivatives in modulating immune responses in nanomedical applications (Cheung et al., 2012).

Non-covalent Protein PEGylation

Mero et al. (2011) in "Pharmaceutical Research" discussed the synthesis of PEG-NTA conjugates for non-covalent protein PEGylation. The study underscores the versatility of PEG derivatives in enhancing drug efficacy and stability (Mero et al., 2011).

Applications in Water Treatment

A study by Cowman and Singer (1996) in "Environmental Science & Technology" explored the role of bromide ions, potentially including bromoacetamido-PEG8-acid, in the formation of haloacetic acids during water treatment, demonstrating its relevance in environmental chemistry (Cowman & Singer, 1996).

Use in DNA Photomodulation

Research by Shemesh and Yavin (2015) in "Bioconjugate chemistry" investigated PNA conjugates, including those with PEG derivatives, for DNA photomodulation. This study highlights the application of PEG derivatives in genomic research and therapy (Shemesh & Yavin, 2015).

Macrocyclic Chelating Agents

McCall, Diril, and Meares (1990) in "Bioconjugate chemistry" discussed the use of bromoacetamido-PEG8-acid in conjugating macrocyclic chelators to antibodies. This is crucial in the development of targeted cancer therapies and diagnostic tools (McCall et al., 1990).

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40BrNO11/c22-19-20(24)23-2-4-28-6-8-30-10-12-32-14-16-34-18-17-33-15-13-31-11-9-29-7-5-27-3-1-21(25)26/h1-19H2,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVSMPBQYRYTMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40BrNO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromoacetamido-PEG8-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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